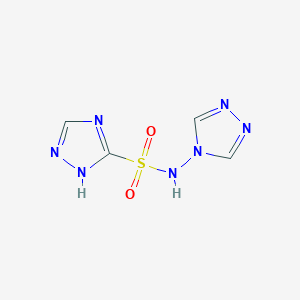
3-Bromo-6-chloro-2-fluorophenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-fluorophenylacetylene: is an aromatic compound with the molecular formula C8H3BrClF It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 6, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-6-chloro-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloro-2-fluorophenylacetylene can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products:
Substitution Reactions: The major products are substituted phenylacetylenes with various functional groups replacing the halogen atoms.
Oxidation Reactions: Oxidized derivatives such as phenylacetic acids or ketones can be formed.
Reduction Reactions: Hydrogenated derivatives, including partially or fully saturated phenylacetylenes, are the major products.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-6-chloro-2-fluorophenylacetylene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules .
Medicine:
Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities .
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and polymers .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetylene depends on its specific applicationThe presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
3-Bromo-6-chloro-2-fluorobenzaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetylene group.
3-Bromo-6-chloro-2-fluorophenylmethanol: This compound has a hydroxyl group in place of the acetylene group.
Uniqueness:
3-Bromo-6-chloro-2-fluorophenylacetylene is unique due to the presence of the acetylene group, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and fluorine atoms also contributes to its unique electronic and steric characteristics, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H3BrClF |
|---|---|
Poids moléculaire |
233.46 g/mol |
Nom IUPAC |
1-bromo-4-chloro-3-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
Clé InChI |
HEUAQYONGOADKY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


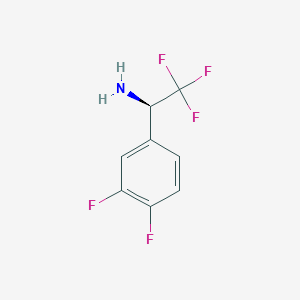
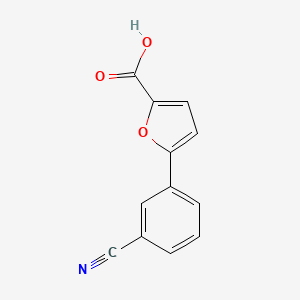
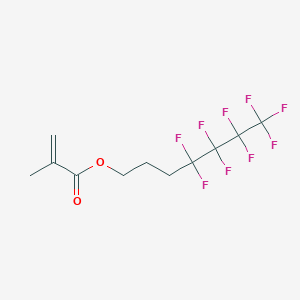
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
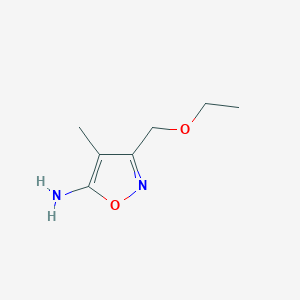
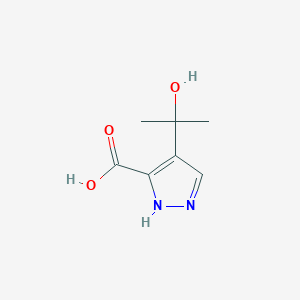
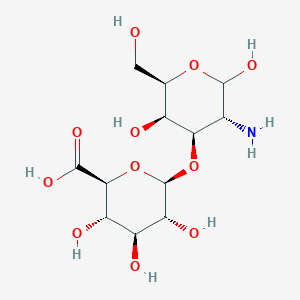
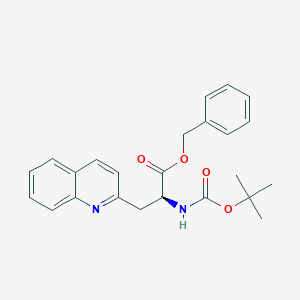
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
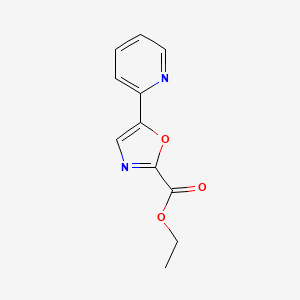
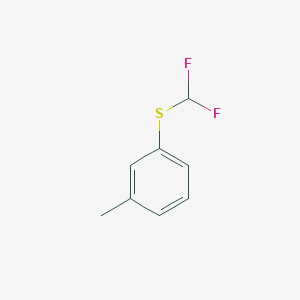
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
